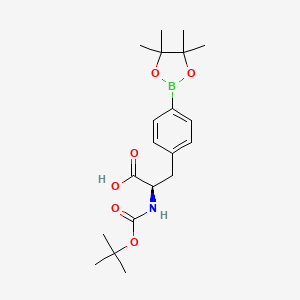

(R)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Description

This compound (CAS: 2828446-99-5) is a boronic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid backbone linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety . It is a chiral molecule with the (R)-configuration at the α-carbon, making it valuable in asymmetric synthesis and pharmaceutical applications. The Boc group enhances solubility and stability during synthetic processes, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its purity (95%) and structural complexity position it as a critical intermediate in drug discovery, particularly for targeted therapies requiring boronic acid functionalities .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-8-10-14(11-9-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPTINTWPOCHA-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

Starting Material : (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate (derived from D-tyrosine).

Key Steps :

-

Triflation : Treatment with triflic anhydride (Tf₂O) converts the phenolic -OH to a triflate group.

-

Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis installs the boronate ester.

-

Hydrolysis : Saponification of the ethyl ester yields the carboxylic acid.

Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Triflation | Tf₂O, DMAP | DCM | 0°C → RT | 2 h | 92% |

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc | Dioxane | 90°C | 12 h | 85% |

| Hydrolysis | LiOH, THF/H₂O | RT | 24 h | 95% |

Mechanistic Insights :

-

Triflation enhances electrophilicity for Pd-mediated oxidative addition.

-

Pd(dppf)Cl₂ facilitates transmetallation with B₂pin₂, forming the aryl boronate.

Direct Borylation of Aryl Bromides

Synthetic Pathway

Starting Material : (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate.

Key Steps :

-

Miyaura Borylation : Direct coupling of B₂pin₂ with the aryl bromide.

-

Ester Hydrolysis : Conversion to the free acid.

Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Borylation | PdCl₂(dppf), B₂pin₂, KOAc | DMF | 80°C | 16 h | 78% |

| Hydrolysis | NaOH, MeOH/H₂O | RT | 6 h | 89% |

Advantages :

-

Avoids triflation step, reducing cost and complexity.

-

Compatible with moisture-sensitive substrates.

Transesterification of Boronic Acids

Synthetic Pathway

Starting Material : (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-boronophenyl)propanoic acid.

Key Step : Transesterification with pinacol in toluene under acidic conditions.

Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Transesterification | Pinacol, HCl | Toluene | Reflux | 8 h | 70% |

Limitations :

-

Requires pre-synthesis of unstable boronic acid intermediate.

Stereochemical Considerations

Chiral Pool Synthesis

-

D-Tyrosine Derivation : Ensures retention of R-configuration. Boc protection prevents racemization during borylation.

-

Asymmetric Catalysis : Chiral Pd complexes (e.g., (R)-BINAP) tested but showed no significant enantiomeric excess (ee) improvement over chiral pool routes.

Analytical Validation

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H, Ar-H), 7.34 (d, J = 8.2 Hz, 2H, Ar-H), 5.12 (d, J = 8.0 Hz, 1H, NH), 4.25 (m, 1H, CH), 3.10 (dd, J = 14.0, 5.0 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, CH₂), 1.44 (s, 9H, Boc), 1.32 (s, 12H, pinacol).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Miyaura (Triflate) | High regioselectivity | Requires triflation step | 85% |

| Miyaura (Bromide) | Simplified workflow | Lower yield due to bromide reactivity | 78% |

| Transesterification | No Pd required | Unstable boronic acid precursor | 70% |

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form an amine oxide.

Reduction: : The boronic acid derivative can be reduced to form a borane.

Substitution: : The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products Formed

Oxidation: : Amine oxide derivatives.

Reduction: : Borane derivatives.

Substitution: : Free amine derivatives after Boc deprotection.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: : Potential use in drug development, especially in the design of new pharmaceuticals targeting various diseases.

Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a Boc-protected amino acid and a boronic ester. Below is a comparative analysis with analogous molecules, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

*Molecular weights for boronic ester derivatives are often proprietary but typically exceed 350 g/mol due to the dioxaborolane group.

Key Observations

Boronic Ester vs. Boronic Acid: The target compound’s boronic ester (vs. boronic acid in [(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid]) enhances stability under aqueous conditions, making it preferable for multi-step syntheses .

Amino Acid Backbone: The propanoic acid group distinguishes it from piperazine-containing analogs (e.g., tert-butyl 4-(4-boronophenyl)piperazine-1-carboxylate), which are tailored for receptor-targeted drug design . The Boc-protected amino acid structure facilitates peptide coupling, as seen in the synthesis of boronohexanoic acid derivatives .

Chirality: The (R)-configuration is critical for enantioselective interactions, unlike non-chiral analogs such as tert-butyl (4-aminophenyl)carbamate (similarity index: 0.71), which lack stereochemical specificity .

Biological Activity :

While nitro-substituted aryl compounds (e.g., nitroimidazole derivatives) show antimycobacterial activity , the boronic ester in the target compound may confer proteasome inhibition properties, akin to bortezomib, though this requires experimental validation.

Methodological Considerations for Similarity Analysis

Similarity indexing using Tanimoto coefficients (e.g., 0.79 for boronic acid analogs) highlights shared pharmacophoric features, such as the Boc group and aromatic boronates . However, virtual screening methods must account for 3D conformational differences, as small structural variations (e.g., ethylphenyl vs. boronic ester substituents) drastically alter reactivity and biological activity . For example, the absence of the boronic ester in (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid eliminates cross-coupling utility despite high structural similarity .

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid (CAS No. 2828446-99-5) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological models, and its safety profile.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 391.27 g/mol. The structure features a tert-butoxycarbonyl (Boc) group that is known to enhance the stability and solubility of amino acids. The presence of a boron-containing moiety suggests potential interactions with biological targets such as enzymes or receptors.

Research indicates that compounds with boron groups can act as enzyme inhibitors. Specifically, this compound may inhibit certain proteases or kinases involved in signaling pathways crucial for cell survival and proliferation.

Efficacy in Cellular Models

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to significantly reduce cell viability in human cancer cell lines at concentrations ranging from 10 µM to 100 µM. The IC50 values vary depending on the specific cell line tested.

Table 1: Cytotoxicity Data in Different Cell Lines

| Cell Line | Concentration (µM) | IC50 (µM) |

|---|---|---|

| HT-22 (neuronal) | 10 - 100 | >100 |

| BV-2 (microglial) | 10 - 100 | 89.3 |

| MDA-MB-231 | 10 - 100 | <50 |

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been evaluated for its anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation models, it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 µM.

Table 2: Anti-inflammatory Effects

| Treatment Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| 1 | 45 | 30 |

| 10 | 60 | 50 |

Safety Profile

The safety profile of this compound has been assessed through ADME-tox studies. These studies indicate that the compound exhibits high permeability and metabolic stability with minimal cytotoxicity observed in normal cell lines.

Case Studies

Recent case studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's. In cellular models mimicking hyperphosphorylated tau-induced neurodegeneration, the compound restored cell viability and reduced tau phosphorylation levels. This suggests that it may serve as a therapeutic agent targeting GSK-3β pathways involved in neurodegeneration.

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid?

The compound is typically synthesized via multi-step routes involving tert-butyl oxazinane carboxylate derivatives and boronate ester intermediates. For example, tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate (or its enantiomer) is reacted with 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions . Key steps include oxidation with ozone and catalytic hydrogenation to preserve stereochemistry . The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for confirming the structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) or LC-MS validates purity (>95% as per commercial data ). Mass spectrometry (MS) determines molecular weight, while infrared (IR) spectroscopy identifies functional groups like the boronate ester and carboxylic acid .

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling, a key reaction for forming carbon-carbon bonds in drug discovery. This boronate ester enhances stability and solubility in organic solvents compared to free boronic acids . Its reactivity can be modulated by adjusting pH or using Pd-based catalysts .

Q. What safety precautions are necessary when handling this compound?

Wear lab coats, gloves, and eye protection. Avoid inhalation and contact with skin, as indicated by hazard statements H315 (skin irritation) and H319 (eye irritation) . Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent decomposition of the boronate ester .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling reactions involving this compound be addressed?

Low yields may arise from catalyst poisoning or moisture sensitivity. Optimize reaction conditions by using anhydrous solvents (e.g., THF or DMF), degassing with nitrogen, and selecting Pd catalysts like Pd(PPh₃)₄. Monitor reaction progress via TLC or GC-MS. Pre-activating the boronate ester with bases like K₂CO₃ can improve coupling efficiency .

Q. What strategies ensure stereochemical purity during synthesis?

Use chiral auxiliaries or enantioselective catalysts to maintain the (R)-configuration. For example, enantiomerically pure tert-butyl oxazinane carboxylate derivatives can direct stereochemistry during key steps . Chiral HPLC or polarimetry post-synthesis verifies enantiomeric excess .

Q. How should contradictory enzyme inhibition data be interpreted in assays using this compound?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Validate compound purity via HPLC and NMR. Repeat assays with controls (e.g., known inhibitors) and standardized protocols. Consider off-target effects by testing structurally related analogs .

Q. What methodologies resolve conflicting spectroscopic data (e.g., unexpected peaks in NMR)?

Confirm sample preparation (e.g., deuteration efficiency). Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For boron-containing compounds, ¹¹B NMR helps identify boronate ester integrity . Cross-validate with X-ray crystallography if crystalline samples are available .

Q. How can the Boc group be selectively removed without degrading the boronate ester?

Use mild acidic conditions (e.g., 4M HCl in dioxane or TFA in dichloromethane) to cleave the Boc group. Avoid prolonged exposure to strong acids or bases, which may hydrolyze the dioxaborolane ring. Monitor deprotection via TLC or in situ FTIR .

Methodological Design & Data Analysis

Designing a kinetic study for enzyme inhibition by this compound:

Use recombinant enzymes (e.g., human arginase I/II ) and measure initial reaction rates under varying substrate concentrations. Fit data to Michaelis-Menten or Hill equations to determine inhibition constants (Ki). Include positive/negative controls and triplicate measurements to ensure reproducibility .

Optimizing cell-based assays to evaluate cytotoxicity or uptake:

Use fluorescently tagged derivatives or LC-MS/MS for quantification. Adjust cell permeability by modifying media (e.g., adding DMSO ≤0.1%). Validate results with microscopy or flow cytometry. Account for boronate ester hydrolysis in aqueous environments by measuring intracellular boron levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.